molecular formula C27H38ClN7O2 B606095 BI-831266 CAS No. 958227-46-8

BI-831266

Cat. No. B606095
CAS RN: 958227-46-8
M. Wt: 528.1
InChI Key: BFQXKVQNLASVSU-JTHBVZDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BI-831266 is a potent and selective Aurora kinase B inhibitor.

Scientific Research Applications

Background of BI-831266

BI-831266 is a potent, selective, low-molecular-weight inhibitor of Aurora kinase B. It has been primarily studied in the context of treating advanced solid tumors. Aurora kinase B is a protein that plays a crucial role in the mitotic process, and its inhibition can potentially disrupt the proliferation of cancer cells. One clinical trial aimed to determine the maximum tolerated dose (MTD) of BI 831266 in patients with advanced solid tumors, which included a variety of cancer types, most notably colorectal cancer. The trial involved administering BI 831266 over a 24-hour period on specific days of a 4-week schedule. The study's focus was on assessing the safety, pharmacokinetics, pharmacodynamics, objective response rate, progression-free survival (PFS), and exploring biomarkers (Dittrich et al., 2014).

Clinical Trial Insights

During the study, twenty-five patients received BI 831266, with colorectal cancer being the most frequent tumor type. The trial was prematurely terminated due to a sponsor decision without further dose escalation. Notably, one patient experienced a dose-limiting toxicity of grade 3 febrile neutropenia at the 130 mg dosage. Other treatment-related adverse events included fatigue, neutropenia, alopecia, anemia, dry skin, and nausea. Despite these challenges, the trial did find signs of antitumor activity in some patients with solid tumors, including a confirmed partial response in a patient with cervical cancer. This suggests potential efficacy of BI 831266 in treating certain solid tumors, although the maximum tolerated dose was not reached due to the early termination of the trial (Dittrich et al., 2014).

properties

CAS RN

958227-46-8

Product Name

BI-831266

Molecular Formula

C27H38ClN7O2

Molecular Weight

528.1

IUPAC Name

4-((5-Chloro-4-(((1R,2S)-2-(isopropylcarbamoyl)cyclopentyl)amino)pyrimidin-2-yl)amino)-N-methyl-N-(1-methylpiperidin-4-yl)benzamide

InChI

InChI=1S/C27H38ClN7O2/c1-17(2)30-25(36)21-6-5-7-23(21)32-24-22(28)16-29-27(33-24)31-19-10-8-18(9-11-19)26(37)35(4)20-12-14-34(3)15-13-20/h8-11,16-17,20-21,23H,5-7,12-15H2,1-4H3,(H,30,36)(H2,29,31,32,33)/t21-,23+/m0/s1

InChI Key

BFQXKVQNLASVSU-JTHBVZDNSA-N

SMILES

O=C(N(C)C1CCN(C)CC1)C2=CC=C(NC3=NC=C(Cl)C(N[C@H]4[C@@H](C(NC(C)C)=O)CCC4)=N3)C=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BI831266;  BI 831266;  BI-831266

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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